[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
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Overview
Description
[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the furodioxol ring system, followed by the introduction of the hydroxy and trityloxyethyl groups, and finally the acetylation of the hydroxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetyl group or to modify the furodioxol ring.
Substitution: The trityloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a deacetylated or modified furodioxol compound.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate include other furodioxol derivatives and compounds with similar functional groups, such as:
- 4-Methoxyphenethylamine
- 4,4’-Difluorobenzophenone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps including the formation of the tetrahydrofurodioxole structure followed by acetylation. The synthetic pathway typically employs various reagents and conditions that facilitate the selective modification of functional groups to achieve the desired compound.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain related compounds selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed marked selectivity towards cancerous cells over normal cells .
- Mechanism of Action : The anticancer activity is believed to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation. Apoptotic assays indicated that treated cells exhibited nuclear disintegration characteristic of apoptosis .
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential activities in other areas:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant capabilities which can be beneficial in reducing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.
Case Study 1: Colon Cancer Treatment
A series of experiments were conducted using a library of synthesized compounds based on the structural framework of this compound. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against HCT-116 cells compared to normal HEK-293 cells.
Compound | IC50 (mg/mL) | Selectivity Ratio (Cancer/Normal) |
---|---|---|
Compound 7a | 0.12 | High |
Compound 7g | 0.12 | High |
Compound 7d | 0.81 | Low |
This table summarizes the inhibitory concentration values and selectivity ratios observed in the study.
Case Study 2: Mechanistic Insights
Further molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell signaling pathways. The binding affinities were assessed using computational models which predicted favorable interactions with HSP90 and TRAP1.
Properties
Molecular Formula |
C30H32O7 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[5-(1-hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3 |
InChI Key |
KPIREZIPNYHXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Origin of Product |
United States |
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